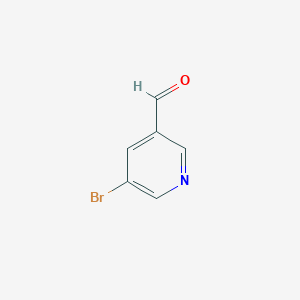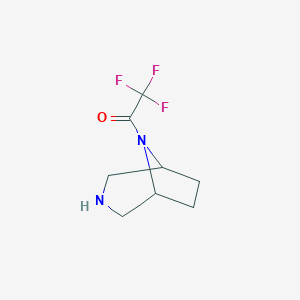
8-Trifluoroacetyl-3,8-diazabicyclo(3.2.1)octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Trifluoroacetyl-3,8-diazabicyclo(3.2.1)octane, also known as TDAO, is a chemical compound that has been gaining attention in the scientific community due to its unique properties. TDAO is a bicyclic compound that contains a diazabicyclooctane ring system with a trifluoroacetyl group attached to the nitrogen atom. This compound has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis.
Mécanisme D'action
The mechanism of action of 8-Trifluoroacetyl-3,8-diazabicyclo(3.2.1)octane as an acetylcholinesterase inhibitor involves the formation of a covalent bond between the carbonyl carbon of the trifluoroacetyl group and the serine residue in the active site of the enzyme. This covalent bond inhibits the activity of the enzyme, leading to an accumulation of acetylcholine in the nervous system and resulting in various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-Trifluoroacetyl-3,8-diazabicyclo(3.2.1)octane as an acetylcholinesterase inhibitor have been studied extensively. Inhibition of acetylcholinesterase can lead to an accumulation of acetylcholine in the nervous system, resulting in various physiological effects such as increased heart rate, bronchodilation, and increased muscle contraction. 8-Trifluoroacetyl-3,8-diazabicyclo(3.2.1)octane has also been shown to have potential neuroprotective effects, as it can inhibit the production of reactive oxygen species and reduce oxidative stress in neuronal cells.
Avantages Et Limitations Des Expériences En Laboratoire
8-Trifluoroacetyl-3,8-diazabicyclo(3.2.1)octane has several advantages for use in laboratory experiments, including its high purity and stability, as well as its ability to act as a chiral ligand in asymmetric catalysis. However, 8-Trifluoroacetyl-3,8-diazabicyclo(3.2.1)octane also has some limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Orientations Futures
There are several potential future directions for research on 8-Trifluoroacetyl-3,8-diazabicyclo(3.2.1)octane. One area of interest is the development of 8-Trifluoroacetyl-3,8-diazabicyclo(3.2.1)octane-based inhibitors for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 8-Trifluoroacetyl-3,8-diazabicyclo(3.2.1)octane-based catalysts could also have potential applications in the synthesis of chiral compounds for use in the pharmaceutical industry. Additionally, further research is needed to investigate the potential toxicity and environmental impact of 8-Trifluoroacetyl-3,8-diazabicyclo(3.2.1)octane and its derivatives.
Applications De Recherche Scientifique
8-Trifluoroacetyl-3,8-diazabicyclo(3.2.1)octane has been studied for its potential applications in various scientific fields. In medicinal chemistry, 8-Trifluoroacetyl-3,8-diazabicyclo(3.2.1)octane has been investigated as a potential inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the breakdown of acetylcholine in the nervous system. 8-Trifluoroacetyl-3,8-diazabicyclo(3.2.1)octane has also been studied for its potential use as a chiral ligand in asymmetric catalysis, as well as its ability to act as a phase-transfer catalyst in organic synthesis.
Propriétés
Numéro CAS |
116143-28-3 |
|---|---|
Formule moléculaire |
C8H11F3N2O |
Poids moléculaire |
208.18 g/mol |
Nom IUPAC |
1-(3,8-diazabicyclo[3.2.1]octan-8-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H11F3N2O/c9-8(10,11)7(14)13-5-1-2-6(13)4-12-3-5/h5-6,12H,1-4H2 |
Clé InChI |
PXAZOFUOBLKJPZ-UHFFFAOYSA-N |
SMILES |
C1CC2CNCC1N2C(=O)C(F)(F)F |
SMILES canonique |
C1CC2CNCC1N2C(=O)C(F)(F)F |
Synonymes |
3,8-Diazabicyclo[3.2.1]octane, 8-(trifluoroacetyl)- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



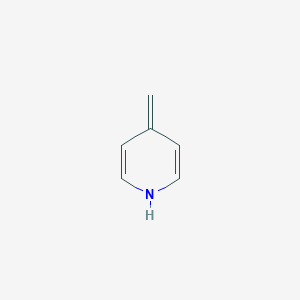
![2-[[(2E)-2-hydroxyiminopropanoyl]amino]acetic acid](/img/structure/B54247.png)
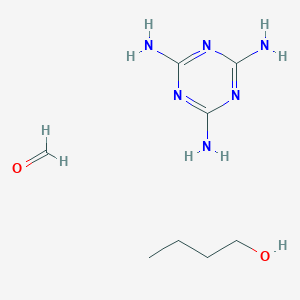
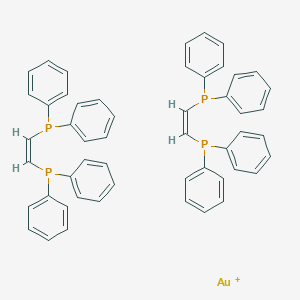

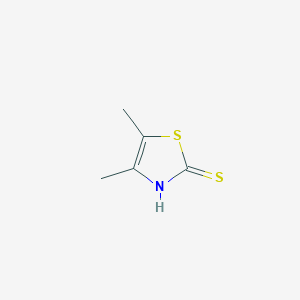
![4-[4-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)buta-1,3-dienyl]-N,N-dimethylaniline;perchlorate](/img/structure/B54256.png)
![Bicyclo[1.1.1]pentane-1,3-dicarbonyl dichloride](/img/structure/B54260.png)




